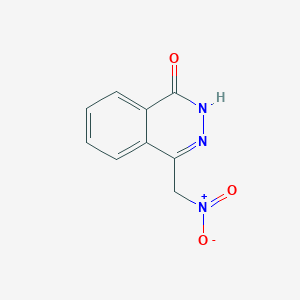
4-(nitromethyl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Nitromethyl)phthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(nitromethyl)phthalazin-1(2H)-one typically involves the cyclization of 2-nitrophenylhydrazines with 2-acylbenzoic acids. This reaction is carried out by heating the reagents in a mixture of concentrated sulfuric acid and ethanol . The process involves the formation of a phthalazinone ring structure with a nitromethyl substituent at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
4-(Nitromethyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of phthalazinone.
Reduction: Amino derivatives of phthalazinone.
Substitution: Various substituted phthalazinones depending on the nucleophile used.
科学研究应用
4-(Nitromethyl)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(nitromethyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the phthalazinone core structure.
相似化合物的比较
4-(Nitromethyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives:
2-Nitrophenylphthalazinone: Similar structure but with a nitro group at the 2-position.
4,5-Dichlorophthalazinone: Contains chlorine substituents at the 4 and 5 positions.
2,4-Dinitrophenylphthalazinone: Has nitro groups at both the 2 and 4 positions.
These compounds share a common phthalazinone core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
生物活性
4-(Nitromethyl)phthalazin-1(2H)-one, a derivative of phthalazinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique nitromethyl group, which contributes to its pharmacological properties. Research has indicated potential applications in anticancer therapy, antimicrobial activity, and as an enzyme inhibitor.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This structure features a phthalazinone core with a nitromethyl substituent, which enhances its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phthalazinone derivatives. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit key cellular pathways involved in tumor growth, including the vascular endothelial growth factor receptor (VEGFR) pathway. This inhibition leads to reduced angiogenesis and tumor proliferation .
- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against HCT-116 colon cancer cells, with IC50 values indicating effective dose-response relationships .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
- Spectrum of Activity : Research indicates that this compound displays activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
- Mechanism : The nitro group in the structure is believed to play a crucial role in disrupting bacterial cell wall synthesis and function .
Table of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It has been shown to modulate receptor activity associated with angiogenesis and cell proliferation.
属性
IUPAC Name |
4-(nitromethyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9-7-4-2-1-3-6(7)8(10-11-9)5-12(14)15/h1-4H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFJGWQSWWFLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













